Pseudouridine-O18

Stable Isotope Synthesis Nucleoside Chemistry Mass Spectrometry

Pseudouridine is 'mass-silent'-an isomer of uridine with identical exact mass (244.0695 Da), preventing direct quantification by standard LC-MS without complex derivatization or in vivo metabolic labeling. Pseudouridine-O18 resolves this via a chemically stable +2 Da mass shift, enabling direct spike-in as a stable isotope-labeled internal standard (SIL-IS) for absolute quantitation in any LC-MS/MS workflow. • Achieves ≥94% ¹⁸O incorporation at the O4 position, ensuring unambiguous MS1 discrimination from endogenous pseudouridine. • Independent of enzymatic activity-unlike deuterium labeling approaches requiring CRISPR-engineered cell systems. • Validated for mRNA vaccine QC (IVT uridine-to-pseudouridine conversion efficiency), cancer biomarker assay development, and site-specific RNA modification stoichiometry analysis. • Supplied as a research-use-only solid with room-temperature shipping stability.

Molecular Formula C9H12N2O6
Molecular Weight 246.20 g/mol
Cat. No. B15137469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridine-O18
Molecular FormulaC9H12N2O6
Molecular Weight246.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2
InChIKeyPTJWIQPHWPFNBW-YGIQHNHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudouridine-O18: Overview and Key Features


Pseudouridine-O18 (Pseudouridine-18O) is a stable isotope-labeled analog of pseudouridine, the most abundant post-transcriptional RNA modification [1]. It is an isomer of uridine distinguished by a carbon-carbon (C1-C5) glycosidic bond, creating an additional hydrogen bond donor (N1) that enhances RNA structural stability . The compound is synthesized via exchange between pseudouridine and H₂¹⁸O under controlled acidic conditions, with a reported maximum ¹⁸O incorporation of 94% at the O4 position of the pyrimidine ring [2]. As a research-use-only stable isotope-labeled internal standard (SIL-IS), it enables absolute quantification of pseudouridine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS), circumventing the limitations of the 'mass-silent' nature of unlabeled pseudouridine [3].

Internal Standard
18O-labeled SIL-IS for pseudouridine LC-MS quantitation
Mass Shift
+2 Da nominal shift enables interference-free MS1 differentiation
Workflow
Universal post-extraction spike-in; compatible with any RNA source

Why Unlabeled Pseudouridine or Deuterated Analogs Cannot Substitute


Substituting Pseudouridine-O18 with unlabeled pseudouridine or even deuterated (²H) analogs introduces significant analytical error and workflow incompatibility. Unlabeled pseudouridine is 'mass-silent'—it is an isomer of uridine with an identical exact mass (244.0695 Da for the protonated form), rendering them indistinguishable in MS1 scans without prior chemical derivatization or complex in vivo labeling strategies [1]. While deuterium (²H) labeling at the C5 and C6 positions (as in uridine-5,6-D2) enables a -1 Da mass shift upon enzymatic pseudouridylation, this approach requires a sophisticated, genetically modified cell culture system (CRISPR-Cas9 knockout of uridine monophosphate synthase) and is limited to in vivo metabolic labeling of entire RNA populations [2]. In contrast, Pseudouridine-O18 provides a +2 Da mass shift (from 244 Da to 246 Da) that is independent of enzymatic activity, chemically stable, and directly applicable as a spike-in internal standard for absolute quantitation in any LC-MS/MS workflow, ensuring data accuracy and reproducibility without altering the biological system [3].

Unlabeled pseudouridine is mass-silent, indistinguishable from uridine in MS1 scans, preventing direct quantification without derivatization.
Deuterated (²H) metabolic labeling relies on CRISPR-modified cell lines and full uridine incorporation, limiting sample-type applicability.
18O labeling provides a +2 Da shift independent of enzymatic activity, enabling a direct, chemically stable spike-in ISTD workflow.

Head-to-Head Analytical Performance Evidence


Oxygen-18 Incorporation Efficiency vs. Uridine

The efficiency of ¹⁸O incorporation into pseudouridine is hindered by the C5-ribosyl substitution, resulting in a lower maximum exchange rate compared to uridine. This is a critical quality control metric for procurement, as it dictates the isotopic enrichment and thus the utility of the labeled compound as an internal standard [1].

O18 Incorporation
Head-to-head
94% at O4; comparable to uridine (94%), lower than uracil (98%)
Supports isotopic purity suitable for ISTD use
Acidic H₂¹⁸O exchange; efficiency verified by MS
Stable Isotope Synthesis Nucleoside Chemistry Mass Spectrometry

MS1 Mass Shift vs. Unlabeled Pseudouridine

In mass spectrometry, the isotopic mass difference between the analyte and its stable isotope-labeled internal standard (SIL-IS) must be sufficient to avoid spectral overlap and isotopic cross-talk. Pseudouridine-O18 provides a clean +2 Da shift, enabling unequivocal differentiation from endogenous pseudouridine in complex RNA digests .

Mass Shift
Class-level
+2.01 Da exact mass shift (M+H) from unlabeled pseudouridine
Enables interference-free MS1 quantitation
Overcomes mass-silent limitation of pseudouridine/uridine
LC-MS/MS Quantitative Epitranscriptomics Internal Standard

Vendor-Reported Chemical Purity

For a stable isotope-labeled internal standard, high chemical purity is essential to minimize the introduction of contaminants that could suppress ionization or produce interfering MS signals. The reported purity of commercially available Pseudouridine-O18 is a key selection criterion for procurement officers .

Chemical Purity
Data to verify
≥98% (HPLC), vendor-reported
Meets research-grade purity threshold for LC-MS
Independent verification advised; supplier data
Chemical Purity Quality Control Procurement Specification

Enzymatic Independence vs. Deuterated Metabolic Labeling

Quantifying pseudouridine via in vivo deuterium labeling is a powerful but highly specialized technique that requires custom-engineered cell lines and full metabolic incorporation of labeled uridine, making it unsuitable for analysis of extracted RNA from diverse sources [1]. Pseudouridine-O18, as a chemically defined compound, offers a universally applicable, enzymatic-independent alternative for absolute quantitation.

Workflow Compatibility
Class-level
Post-extraction spike-in; no genetic modification required
Universally applicable to any RNA source
Avoids CRISPR-based metabolic labeling complexity
Metabolic Labeling Internal Standard LC-MS Workflow

Target Application Scenarios for Pseudouridine-O18


Absolute Quantification in mRNA Vaccine QC

In the quality control (QC) of mRNA vaccines and therapeutics, where modified nucleosides like N1-methylpseudouridine are used to enhance stability and reduce immunogenicity, Pseudouridine-O18 serves as an essential spike-in SIL-IS. It enables the absolute quantification of residual pseudouridine or the accurate measurement of uridine-to-pseudouridine conversion efficiency during in vitro transcription (IVT). This addresses a critical gap, as the 'mass-silent' nature of pseudouridine prevents its direct quantification by standard LC-MS without a properly matched internal standard [1].

Epitranscriptomic Profiling in Disease Models

For research groups investigating the role of pseudouridylation in cancer or genetic disorders, Pseudouridine-O18 provides a means to achieve absolute, site-specific quantification of pseudouridine stoichiometry in target RNAs (e.g., rRNAs, snRNAs, tRNAs) using an LC-MS/MS-based approach. This avoids the limitations of antibody-based methods and the complexity of in vivo deuterium labeling, offering a robust, quantitative readout that is directly comparable across different experiments, cell lines, and patient samples [2].

Clinical Diagnostic Assay Development for Urinary Pseudouridine

Pseudouridine is a well-established biomarker excreted in urine, and its levels are associated with various cancers and metabolic conditions. Pseudouridine-O18 is the requisite internal standard for developing and validating a clinically robust LC-MS/MS diagnostic assay for urinary pseudouridine, ensuring the method meets regulatory guidelines for accuracy, precision, and linearity. The +2 Da mass shift provides unambiguous quantification in the complex urinary matrix [3].

Calibration of Novel Pseudouridine Detection Methods

As new methods for pseudouridine detection emerge—such as the chemical labeling and LC-MS/MS strategy demonstrating >99% labeling efficiency [1]—there is a parallel need for accurate and reliable calibration. Pseudouridine-O18 serves as the gold-standard calibrant for these next-generation analytical workflows, allowing researchers to validate the quantitative accuracy of their novel methodologies against a defined, isotopically pure reference material.

Application
Selection Property
Validation Focus
mRNA IVT QC and Uridine Conversion Analysis
Isotope-labeled spike-in SIL-IS
LC-MS absolute quantitation accuracy
Epitranscriptomic Profiling Studies
Matrix-independent SIL-IS
Site-specific stoichiometry quantification
Urinary Biomarker Research Assay Development
Isotope-labeled internal standard
Method validation documentation context
Calibration of Novel Detection Methods
Defined isotopic purity reference
Method accuracy and linearity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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